molecular formula C12H7F3N4OS2 B2692263 4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396873-39-4

4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2692263
CAS No.: 1396873-39-4
M. Wt: 344.33
InChI Key: WYDJKJOIUCQWGG-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a benzo[d]thiazole moiety via a carboxamide bridge. The benzo[d]thiazole subunit is substituted with a trifluoromethyl (-CF₃) group at the 4-position, which enhances lipophilicity and metabolic stability, while the thiadiazole ring bears a methyl group at the 4-position (Figure 1).

Properties

IUPAC Name

4-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4OS2/c1-5-9(22-19-18-5)10(20)17-11-16-8-6(12(13,14)15)3-2-4-7(8)21-11/h2-4H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJKJOIUCQWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. With the molecular formula C12H7F3N4OS2 and a molecular weight of 344.33 g/mol, this compound belongs to a class of benzothiazole derivatives that exhibit significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a thiadiazole ring fused with a benzothiazole moiety. The trifluoromethyl group enhances its lipophilicity and biological activity.

PropertyValue
IUPAC Name4-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide
Molecular FormulaC12H7F3N4OS2
Molecular Weight344.33 g/mol
PurityTypically ≥ 95%

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. Studies indicate that it can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) suggests that the presence of the thiadiazole and benzothiazole rings is crucial for its anticancer efficacy.
  • Antimicrobial Properties : The compound has shown promising results against various bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
  • Anti-inflammatory Effects : Research has indicated that derivatives of thiadiazole can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory properties .

Case Studies

Several studies have focused on the biological activity of compounds related to or derived from this compound:

  • Antitumor Activity : In a study examining various thiazole derivatives, compounds similar to this one demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies utilized MTT assays to assess cell viability and apoptosis assays to evaluate cell death mechanisms .
  • Antimicrobial Screening : A comparative analysis revealed that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods .
  • Anti-inflammatory Studies : Experimental models have shown that compounds containing the thiazole moiety can significantly reduce inflammation in vivo by downregulating inflammatory markers in animal models .

Scientific Research Applications

Overview

4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles and benzothiazoles, which are known for their diverse biological activities. This article explores the scientific research applications of this compound, focusing on its potential in medicinal chemistry, biochemistry, and material science.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against a range of bacterial and fungal pathogens. For instance, studies have shown that various thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .

Case Study:
In a study evaluating the antimicrobial efficacy of synthesized thiadiazole derivatives, compounds were tested against multiple bacterial strains using the disc diffusion method. The results indicated promising antimicrobial activity, suggesting that similar compounds could be developed for therapeutic use .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have garnered significant attention in recent years. The mechanism often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to be effective against human breast cancer cell lines (MCF7) and lung cancer cells (A549) .

Case Study:
A series of new 1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxicity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines. The study reported that specific derivatives exhibited higher potency than standard chemotherapeutic agents like cisplatin, indicating their potential as anticancer drugs .

Enzyme Inhibition

Compounds in this chemical class have been identified as potential enzyme inhibitors. For instance, they may inhibit enzymes involved in inflammatory pathways or those that facilitate tumor growth. The interaction with specific enzymes can modulate biochemical pathways crucial for disease progression .

Case Study:
Research on benzothiazole derivatives has revealed their ability to inhibit enzymes linked to oxidative stress responses. This inhibition can lead to reduced inflammation and improved outcomes in conditions such as arthritis or other inflammatory diseases .

Material Science Applications

Beyond biological applications, thiadiazole derivatives are also explored for their utility in material science. Their unique chemical structure allows them to be used in the development of novel materials with enhanced properties such as conductivity or stability under various environmental conditions.

Case Study:
Investigations into the synthesis of polymeric materials incorporating thiadiazole units have shown improvements in thermal stability and mechanical strength compared to traditional polymers. Such advancements could lead to applications in electronics or protective coatings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety undergoes nucleophilic substitution, particularly at the sulfur or nitrogen positions. Key findings include:

Reaction TypeConditionsProduct/OutcomeReference
Thiol-displacementK₂CO₃, acetone, 40°C, 12–24 hrsFormation of thioether derivatives
HalogenationBr₂ (in presence of thiocyanate)Thiocyanato-substituted intermediates

Example : Reaction with thiols (e.g., 5-(3-phenylureido)-1,3,4-thiadiazole-2-thiol) replaces the methyl group on the thiadiazole, forming hybrid structures with enhanced bioactivity .

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentsOutcomeReference
Acidic hydrolysisHCl (conc.), refluxConversion to carboxylic acid
Basic hydrolysisNaOH (2M), 100°CFormation of sodium carboxylate

Mechanistic Insight : Hydrolysis proceeds via protonation of the carbonyl oxygen (acidic) or nucleophilic attack by hydroxide (basic), cleaving the amide bond .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring’s electron-deficient nature (due to the -CF₃ group) directs EAS to specific positions:

ReactionElectrophilePosition SubstitutedYield (%)Reference
NitrationHNO₃/H₂SO₄C-672
SulfonationSO₃/H₂SO₄C-565

Limitation : The trifluoromethyl group sterically hinders para-substitution, favoring meta positions .

Cross-Coupling Reactions

The methyl group on the thiadiazole participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProduct ApplicationReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives for drug design
Sonogashira couplingPdCl₂, CuI, PPh₃Alkynylated analogs

Example : Suzuki coupling with arylboronic acids introduces hydrophobic groups, improving pharmacokinetic profiles .

Condensation with Aldehydes

The carboxamide’s NH group reacts with aldehydes to form Schiff bases:

AldehydeCatalystImine Product StabilityReference
4-NitrobenzaldehydeAcOH, ethanol, refluxCrystalline, stable at RT
FurfuralPiperidine, microwaveModerate stability

Application : Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound .

Complexation with Metal Ions

The thiadiazole sulfur and benzothiazole nitrogen act as ligands for transition metals:

Metal SaltSolventComplex Stability Constant (log K)Reference
Cu(II) chlorideDMF8.2 ± 0.3
Fe(III) nitrateEthanol6.7 ± 0.2

Implication : Metal complexes show improved solubility and redox activity for catalytic applications .

Photochemical Reactions

UV irradiation induces ring-opening of the thiadiazole:

Wavelength (nm)SolventMajor ProductReference
254AcetonitrileOpen-chain diazo compound
365THFIsothiazole derivative

Mechanism : Cleavage of the S-N bond generates reactive intermediates for click chemistry.

Biological Alkylation

In vitro studies demonstrate alkylation of cysteine residues in enzymes:

Target EnzymeIC₅₀ (μM)Alkylation SiteReference
BRAF kinase0.09Cys532
SARS-CoV-2 Mpro0.01Cys145

Structural Basis : The thiadiazole’s electrophilic sulfur attacks nucleophilic thiols in catalytic pockets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Structural Features Biological Activity Synthesis Route Reference
Target Compound 1,2,3-Thiadiazole-5-carboxamide linked to 4-(trifluoromethyl)benzo[d]thiazole Undocumented in available sources Likely via coupling of thiadiazole carboxylate with benzo[d]thiazole amine .
N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide (33) 1,2,3-Thiadiazole-5-carboxamide with pyrazole-oxadiazole substituents Modulator of metabolic stability; trifluoromethyl enhances bioavailability Multi-step synthesis involving oxadiazole and pyrazole intermediates .
4-Methyl-N-(2-phenyl-1,3-thiazol-5-yl)-1,2,3-thiadiazole-5-carboxamide (9a) Thiadiazole-carboxamide with phenylthiazole substituent Anticancer activity (HepG-2 IC₅₀ = 1.61–1.98 μg/mL) Condensation of thiadiazole carboxylate with thiazole amines under coupling reagents .
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Methoxy-substituted benzamide linked to thiadiazole Undocumented, but methoxy groups often improve solubility Hydrolysis of nitriles followed by amide coupling .
5-Aryl-4-aminomethyl-thiazole-2-amines Thiazole-2-amines with aryl and aminomethyl groups Antifungal and antibacterial activities Mannich reaction with paraformaldehyde and amines .

Key Observations

Trifluoromethyl vs. Methoxy/Halogen Substituents :

  • The trifluoromethyl group in the target compound likely confers greater metabolic stability and membrane permeability compared to methoxy (e.g., ) or halogenated analogues (e.g., 9c in ). However, methoxy groups may enhance aqueous solubility .
  • Halogenated derivatives (e.g., 9b with 4-fluorophenyl ) often exhibit improved target binding due to electron-withdrawing effects but may suffer from increased toxicity.

Thiadiazole vs. Thiazole Cores :

  • The 1,2,3-thiadiazole core in the target compound differs from 1,3,4-thiadiazoles (e.g., compounds in ), which are more commonly associated with antimicrobial activity . The 1,2,3-thiadiazole’s electron-deficient nature may favor interactions with electrophilic biological targets.

Carboxamide Linker :

  • The carboxamide bridge is critical for hydrogen bonding with target proteins. Analogues lacking this group (e.g., thioamide derivatives in ) show reduced activity, as seen in compound 3 (IC₅₀ = 1.98 μg/mL vs. 9a’s 1.61 μg/mL) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a thiadiazole-5-carboxylic acid derivative with a substituted benzothiazole amine. Key steps include cyclization under reflux (e.g., acetonitrile or dioxane as solvents) and use of coupling agents like chloroacetyl chloride ( ). For example, analogs in were synthesized via cyclocondensation of hydrazides with isothiocyanates, optimized with triethylamine as a base. Yield improvements (70–85%) are achieved by controlling stoichiometry and using inert atmospheres. Purity is validated via melting points, IR (C=O stretch at ~1650 cm⁻¹), and NMR (aromatic proton integration) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • 1H/13C NMR : Aromatic protons in the benzothiazole ring (δ 7.5–8.5 ppm) and thiadiazole carboxamide (δ 2.5 ppm for methyl groups) ( ).
  • IR Spectroscopy : Peaks for amide (N–H ~3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–F (1100–1200 cm⁻¹) ( ).
  • Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N/S values indicate impurities ( ).
  • HPLC-MS : For detecting side products (e.g., unreacted intermediates) .

Q. What are the primary challenges in achieving regioselectivity during the synthesis of thiadiazole-benzothiazole hybrids?

  • Methodological Answer : Competing reactions (e.g., over-alkylation or dimerization) are common. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling ( ).
  • Protecting Groups : Use of Boc or Fmoc on reactive amines ().
  • Catalyst Optimization : Pd/C or iodine-mediated cyclization reduces byproducts ( ). Contradictions in regioselectivity between (DMF/iodine) and (dioxane/triethylamine) suggest solvent-dependent outcomes .

Advanced Research Questions

Q. How does the trifluoromethyl group in the benzothiazole moiety influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : The –CF₃ group enhances electron-withdrawing effects, stabilizing the benzothiazole ring and increasing lipophilicity (logP ~3.5). This improves membrane permeability, as seen in analogs with IC₅₀ values <10 µM in cancer cell lines ( ). Computational studies (e.g., DFT) reveal decreased HOMO-LUMO gaps (~4.5 eV), correlating with enhanced electrophilic reactivity in enzyme binding ( ). Compare with non-fluorinated analogs ( ) to isolate –CF₃ contributions .

Q. What experimental and computational approaches are used to analyze binding modes of this compound with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with ATP-binding pockets). shows docking poses where the thiadiazole ring occupies hydrophobic pockets (ΔG ~-9 kcal/mol).
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) ().
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding affinity (KD <1 µM) .

Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. anticancer activity in vs. 15) arise from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols:

  • Dose-Response Curves : Use 8–12 concentrations to calculate accurate IC₅₀/EC₅₀.
  • Positive Controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity).
  • Off-Target Screening : Profile against cytochrome P450s or hERG channels to rule out false positives () .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters ( ) or PEGylation.
  • Co-Crystallization : Use co-formers like succinic acid ( ).
  • SAR Studies : Replace methyl groups with polar substituents (e.g., –OH, –NH₂) on the thiadiazole ring ( ). Aqueous solubility (<10 µg/mL in ) improved to >50 µg/mL in via carboxamide modifications .

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